Befuraline
Overview
Description
Befuraline, also known as 1-benzofuran-2-yl (4-benzylpiperazin-1-yl)methanone, is a psychoactive drug belonging to the piperazine chemical class. It was developed in Germany in the 1970s and has stimulant and antidepressant effects. Although it has seen some use in Germany and France, it has never become widely used .
Preparation Methods
Befuraline is synthesized through a one-step coupling reaction between benzofuran-2-carboxylic acid and benzylpiperazine. The reaction involves the formation of an amide bond between the carboxylic acid group of benzofuran-2-carboxylic acid and the amine group of benzylpiperazine . The reaction conditions typically involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in a solvent like N,N-dimethylformamide at room temperature .
Chemical Reactions Analysis
Befuraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Befuraline has been studied for its antidepressant properties. It has shown efficacy in improving the Hamilton Depression Rating Scale (HDRS) total score and cognitive disturbances in patients with unipolar endogenous depression . This compound has also been compared to imipramine in clinical studies, demonstrating comparable therapeutic efficacy with fewer severe side effects . Additionally, this compound’s active metabolite, benzylpiperazine, contributes to its stimulant effects .
Mechanism of Action
Befuraline exerts its effects by acting as a serotonin-norepinephrine-dopamine releasing agent. It increases the levels of these neurotransmitters in the brain, leading to its antidepressant and stimulant effects . The molecular targets and pathways involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Befuraline is similar to other compounds in the piperazine chemical class, such as fipexide and piberaline . this compound is unique in its combination of stimulant and antidepressant effects. Unlike some other piperazine derivatives, this compound has not become widely used or abused as a recreational drug .
References
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJFPBZWUFLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41716-84-1 (mono-hydrochloride) | |
Record name | Befuraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046206 | |
Record name | Befuraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-30-0 | |
Record name | Befuraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befuraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befuraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFURALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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